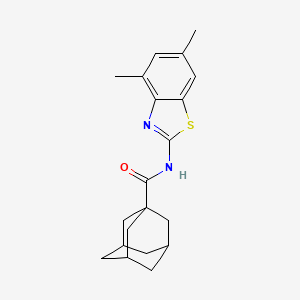![molecular formula C7H9FO3S B2533865 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one CAS No. 2490401-61-9](/img/structure/B2533865.png)
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxymethyl group, and a hexahydrothieno[3,4-c]furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]furan Ring: This step involves the cyclization of suitable precursors under specific conditions to form the thieno[3,4-c]furan ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is typically added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield 6a-fluoro-3a-formyl-hexahydrothieno[3,4-c]furan-1-one.
Reduction: Reduction can produce 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6a-fluoro-3a-(hydroxymethyl)-tetrahydrothieno[3,4-c]furan-1-one
- 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-ol
- 6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-al
Uniqueness
6a-fluoro-3a-(hydroxymethyl)-hexahydrothieno[3,4-c]furan-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the hydroxymethyl group provides versatility in chemical modifications.
Eigenschaften
IUPAC Name |
3a-fluoro-6a-(hydroxymethyl)-4,6-dihydro-1H-thieno[3,4-c]furan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3S/c8-7-4-12-3-6(7,1-9)2-11-5(7)10/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWMWWGKIUHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CSCC2(C(=O)O1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
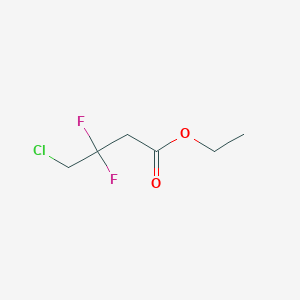
![Methyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2533783.png)
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)
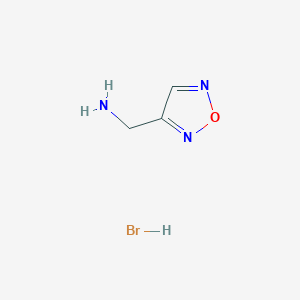
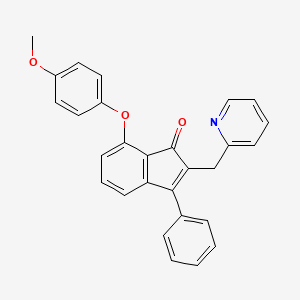
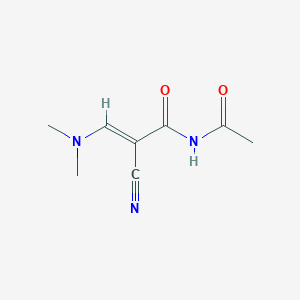
![3-(4-methoxyphenyl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2533791.png)
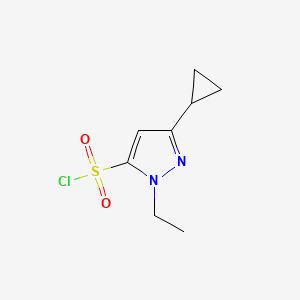
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
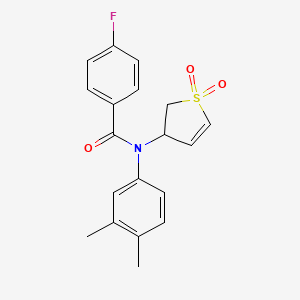
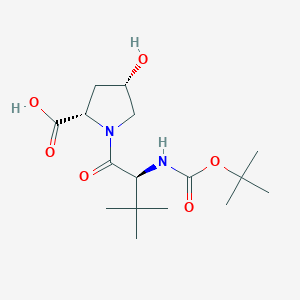
![2,2-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)
